(2E,5E)-3-ethyl-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one (2E,5E)-3-ethyl-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0896139
InChI: InChI=1S/C22H22N2O3S/c1-4-9-16-12-15(13-18(27-3)20(16)25)14-19-21(26)24(5-2)22(28-19)23-17-10-7-6-8-11-17/h4,6-8,10-14,25H,1,5,9H2,2-3H3/b19-14+,23-22?
SMILES: CCN1C(=O)C(=CC2=CC(=C(C(=C2)OC)O)CC=C)SC1=NC3=CC=CC=C3
Molecular Formula: C22H22N2O3S
Molecular Weight: 394.5 g/mol

(2E,5E)-3-ethyl-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC0896139

Molecular Formula: C22H22N2O3S

Molecular Weight: 394.5 g/mol

* For research use only. Not for human or veterinary use.

(2E,5E)-3-ethyl-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one -

Specification

Molecular Formula C22H22N2O3S
Molecular Weight 394.5 g/mol
IUPAC Name (5E)-3-ethyl-5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C22H22N2O3S/c1-4-9-16-12-15(13-18(27-3)20(16)25)14-19-21(26)24(5-2)22(28-19)23-17-10-7-6-8-11-17/h4,6-8,10-14,25H,1,5,9H2,2-3H3/b19-14+,23-22?
Standard InChI Key HXGDQUBSKGXNOD-VUARGGTQSA-N
Isomeric SMILES CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)OC)O)CC=C)/SC1=NC3=CC=CC=C3
SMILES CCN1C(=O)C(=CC2=CC(=C(C(=C2)OC)O)CC=C)SC1=NC3=CC=CC=C3
Canonical SMILES CCN1C(=O)C(=CC2=CC(=C(C(=C2)OC)O)CC=C)SC1=NC3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator